molecular formula C14H15N3O2 B160877 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- CAS No. 133306-24-8

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl-

Cat. No. B160877
M. Wt: 257.29 g/mol
InChI Key: RNALUGIWZHGINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- is a heterocyclic compound that exhibits various biological activities. It has been extensively studied for its potential applications in medicinal chemistry and drug discovery.

Scientific Research Applications

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It exhibits various biological activities, including anticancer, antifungal, antiviral, and antibacterial properties. It has also been shown to have potential as an anti-inflammatory and antioxidant agent.

Mechanism Of Action

The mechanism of action of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- is not fully understood. However, it has been suggested that it may exert its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, it has been shown to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription.

Biochemical And Physiological Effects

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi and bacteria, and reduce inflammation. It has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- in lab experiments is its broad range of biological activities. It can be used to study various cellular processes, including DNA replication and transcription, apoptosis, and inflammation. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for research on 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl-. One area of research is the development of new derivatives of this compound with improved biological activities and reduced toxicity. Another area of research is the investigation of the molecular targets of this compound and the elucidation of its mechanism of action. Additionally, this compound may have potential applications in the treatment of various diseases, including cancer, fungal infections, and bacterial infections.

Synthesis Methods

The synthesis of 4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl- can be achieved through several methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzonitrile and ethyl 2-chloroacetate in the presence of a base. The resulting intermediate is then cyclized with formic acid to form the final product.

properties

CAS RN

133306-24-8

Product Name

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-methyl-

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

5-(2-methoxyethyl)-1-methylimidazo[4,5-c]quinolin-4-one

InChI

InChI=1S/C14H15N3O2/c1-16-9-15-12-13(16)10-5-3-4-6-11(10)17(14(12)18)7-8-19-2/h3-6,9H,7-8H2,1-2H3

InChI Key

RNALUGIWZHGINR-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCOC

Canonical SMILES

CN1C=NC2=C1C3=CC=CC=C3N(C2=O)CCOC

Other CAS RN

133306-24-8

synonyms

4H-Imidazo(4,5-c)quinolin-4-one, 1,5-dihydro-5-(2-methoxyethyl)-1-meth yl-

Origin of Product

United States

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